molecular formula C21H14N6O B2929392 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide CAS No. 891114-55-9

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide

Cat. No.: B2929392
CAS No.: 891114-55-9
M. Wt: 366.384
InChI Key: UOQULBRDFUNKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide is a synthetic small molecule compound provided for research purposes. It features a complex structure comprising a quinoline-2-carboxamide moiety linked to a [1,2,4]triazolo[4,3-b]pyridazine core via a phenyl ring. This molecular architecture is characteristic of a class of compounds known to exhibit potential in pharmaceutical and biochemical research. Compounds based on the triazolopyridazine scaffold are under investigation in various therapeutic areas. For instance, structurally similar molecules have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy . Other analogs have shown potent activity against the parasite Cryptosporidium parvum , indicating the scaffold's relevance in infectious disease research . Additionally, certain triazolopyridazine derivatives have been studied for their interaction with bacterial cell division proteins . The specific research applications and mechanism of action for this compound are yet to be fully characterized, making it a candidate for exploratory biological screening and hit-to-lead optimization studies. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6O/c28-21(19-9-8-14-4-1-2-7-17(14)24-19)23-16-6-3-5-15(12-16)18-10-11-20-25-22-13-27(20)26-18/h1-13H,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQULBRDFUNKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline-2-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate reacts with 3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline under amide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and the employment of high-throughput purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.

    Industry: Its unique chemical properties may find applications in the development of new materials or as intermediates in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The triazolopyridazine moiety may play a crucial role in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Core Structure Key Substituents Biological Activity Reference
Target Compound (897614-40-3) Triazolo-pyridazine + quinoline-carboxamide Quinoline-2-carboxamide at phenyl group Not explicitly reported; inferred nucleic acid/protein interaction
C1632 (108825-65-6) Triazolo-pyridazine + methyl-acetamide N-Methyl-N-[3-(3-methyl-triazolo-pyridazine)phenyl]acetamide Lin28 inhibitor; downregulates PD-L1, antitumor activity in vitro/in vivo
Compound 12b (N/A) Triazolo-pyridazine + benzoxazine 4-Fluorobenzyl, dihydrobenzoxazine Antiproliferative activity (HPLC purity: 96.2%)
N-Phenylpropenamide Derivative (N/A) Triazolo-pyridazine + pyrrolidine-trifluoromethyl Trifluoromethyl, pyrrolidine Synthesized via radical coupling; no explicit bioactivity reported
N-(2-Phenylethyl)piperidine-carboxamide (1282131-59-2) Triazolo-pyridazine + piperidine-carboxamide Piperidine, phenylethyl Structural data only; potential kinase or GPCR targeting inferred

Functional and Mechanistic Insights

  • C1632 (Lin28 Inhibitor): This derivative demonstrates potent inhibition of Lin28 proteins, disrupting their interaction with let-7 microRNA and suppressing PD-L1 expression in cancer models . Its methyl-acetamide substituent enhances solubility and bioavailability compared to bulkier groups like quinoline. The triazolo-pyridazine core likely facilitates RNA-binding protein interactions.
  • Antiproliferative Benzoxazine Derivatives (Compounds 12b, 12c, 13a, 13b): These compounds exhibit antiproliferative activity with IC₅₀ values in the nanomolar range against cancer cell lines . Fluorinated benzyl groups (e.g., 4-fluorobenzyl in 12b) improve metabolic stability and target affinity, while the triazolo-pyridazin-6-yloxy moiety may intercalate DNA or inhibit topoisomerases.
  • Compared to C1632, the carboxamide linkage may reduce cellular permeability but improve specificity for hydrophobic binding pockets.

Biological Activity

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article will explore its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to a class of triazolo-pyridazine derivatives characterized by their unique structural features. The synthesis typically involves the reaction of 3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl derivatives with quinoline-2-carboxylic acid derivatives. The general synthetic pathway includes:

  • Formation of Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Quinoline Attachment : The quinoline moiety is introduced via acylation or coupling reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of c-Met Kinase : A related study reported that triazolo-pyridazine derivatives showed potent inhibitory effects against c-Met kinase, a critical target in various cancers. One derivative demonstrated an IC50 value of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM) .
CompoundTargetIC50 (μM)
12ec-Met kinase0.090
Foretinibc-Met kinase0.019

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties:

  • Anxiolytic and Antiepileptic Activities : According to patent literature, derivatives of this compound class have shown potential as anxiolytic and antiepileptic agents. These compounds can modulate neurotransmitter systems, leading to sedative-hypnotic effects .

Case Studies and Experimental Findings

Several studies have assessed the biological activity of related compounds:

  • Cytotoxicity Tests : In vitro studies on various cancer cell lines (A549, MCF-7, HeLa) revealed moderate cytotoxicity for several triazolo-pyridazine derivatives. The most promising compound exhibited IC50 values ranging from 1.06 μM to 2.73 μM across different cell lines .
  • Mechanistic Studies : The mechanism of action often involves the induction of apoptosis in cancer cells, as evidenced by acridine orange staining assays which indicated significant apoptotic activity in treated cells .

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